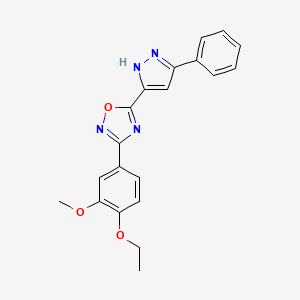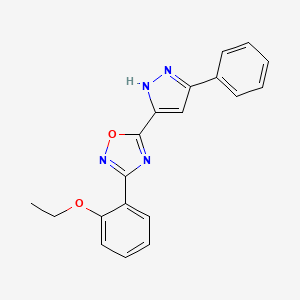
3-(2-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole, also known as 3-MOP-5-PPO, is a five-membered heterocyclic compound composed of two nitrogen atoms, two oxygen atoms, and one carbon atom. This compound has been studied for its various applications in the field of medicinal chemistry, including its synthesis, mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
科学的研究の応用
3-(2-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole has been studied for its potential applications in the field of medicinal chemistry. It has been found to possess antioxidant, antifungal, and anti-inflammatory properties. In addition, it has been studied for its potential use in the treatment of cancer, diabetes, and other diseases. Furthermore, it has been studied for its potential use in drug delivery systems and as a potential therapeutic agent for the treatment of Alzheimer's disease.
作用機序
The mechanism of action of 3-(2-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. It is also believed to inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Furthermore, it has been found to inhibit the activity of enzymes involved in the metabolism of glucose, such as glucokinase and hexokinase.
Biochemical and Physiological Effects
This compound has been found to possess various biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of glucose, such as glucokinase and hexokinase. In addition, it has been found to inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Furthermore, it has been found to possess anti-cancer, anti-diabetic, and anti-inflammatory properties.
実験室実験の利点と制限
3-(2-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a relatively simple compound to synthesize, making it a good model compound for lab experiments. Furthermore, it has been found to possess various biochemical and physiological effects, making it a good candidate for further research into its potential therapeutic applications. However, it is important to note that this compound is a relatively new compound, and its effects and mechanisms of action are not fully understood. As such, further research is needed in order to better understand its potential therapeutic applications.
将来の方向性
Future research into 3-(2-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole should focus on its potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In addition, further research should focus on its potential use in drug delivery systems. Furthermore, further research should focus on its mechanism of action and its potential side effects. Finally, further research should focus on its potential use as a therapeutic agent for the treatment of various diseases.
合成法
The synthesis of 3-(2-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole starts with the reaction of 3-methoxyphenol with 3-phenyl-1H-pyrazol-5-yl-chloride in the presence of potassium carbonate in an aqueous medium to form the desired product. This reaction is followed by the addition of acetic anhydride to the reaction mixture in order to form the desired compound. The reaction can be carried out at room temperature for about two hours. The reaction mixture is then filtered and the solid is washed with water and dried to obtain a white crystalline solid.
特性
IUPAC Name |
3-(2-methoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-23-16-10-6-5-9-13(16)17-19-18(24-22-17)15-11-14(20-21-15)12-7-3-2-4-8-12/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDHJYSRZBFPHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=CC(=NN3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6551697.png)
![N-(2-ethylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6551704.png)
![N-(3-ethylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6551710.png)
![2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B6551716.png)
![2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B6551717.png)
![N-(4-ethylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B6551725.png)
![2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6551741.png)
![ethyl 2-(2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate](/img/structure/B6551747.png)


![ethyl 1-{6-[(4-chlorophenyl)methanesulfonyl]pyridazin-3-yl}piperidine-4-carboxylate](/img/structure/B6551771.png)


![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6551792.png)
